Home > Products > Screening Compounds P87979 > 2-Methyl-3-(piperidin-4-yl)pyridine
2-Methyl-3-(piperidin-4-yl)pyridine - 1256787-95-7

2-Methyl-3-(piperidin-4-yl)pyridine

Catalog Number: EVT-3231007
CAS Number: 1256787-95-7
Molecular Formula: C11H16N2
Molecular Weight: 176.26
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • General Synthesis Strategy: The synthesis of 2-methyl-3-(piperidin-4-yl)pyridine derivatives often involves a multistep process.
    • A common approach starts with readily available pyridine derivatives. []
    • Subsequent reactions introduce the piperidine ring at the desired position. [, , ]
    • Further modifications can be made to the pyridine and piperidine rings to fine-tune the desired properties. [, , , , ]
  • Specific Example: In one study, the synthesis of a series of 4-benzoylpiperidine derivatives, structurally similar to 2-methyl-3-(piperidin-4-yl)pyridine, involved using RG1678 as a template. The pyridine ring of RG1678 was replaced with bioisosteres, and the structure was further modified by incorporating a 3-(piperidin-4-yl)benzo[d]isoxazole scaffold. []
Molecular Structure Analysis
  • N-Alkylation: The nitrogen atom in the piperidine ring can be alkylated with different alkyl halides to introduce substituents with desired properties. [, , , , , , , , , , ]
  • Acylation: The nitrogen atom can also be acylated with acyl chlorides or anhydrides to introduce acyl groups, which can modify the compound's polarity, lipophilicity, and other properties. [, , , , ]
  • Suzuki Coupling: This palladium-catalyzed reaction can be employed to introduce aryl or heteroaryl substituents to the pyridine ring, allowing for the exploration of diverse chemical space. [, ]
Mechanism of Action
  • Receptor Antagonism: Many derivatives act as antagonists for various receptors, including:
    • Glycine Transporter 1 (GlyT1) Inhibition: Compounds like those described in [, ] act as GlyT1 inhibitors, potentially beneficial in treating schizophrenia. They bind to GlyT1 and prevent glycine reuptake, thereby increasing its concentration in synapses and modulating NMDA receptor function.
    • Metabotropic Glutamate Receptor 5 (mGlu5) Antagonism: Derivatives like MTEP [, , ] are potent mGlu5 antagonists with potential anxiolytic and anti-addictive effects. They block the binding of glutamate to mGlu5, reducing neuronal excitability and downstream signaling.
  • Enzyme Inhibition: Some derivatives act as enzyme inhibitors. For example, the xanthine oxidoreductase inhibitor FYX-051 [, ] reduces uric acid production, making it potentially valuable for treating gout.
  • Allosteric Modulation: Certain compounds exhibit allosteric modulation, indirectly influencing receptor activity. For instance, the mGluR1 antagonist FTIDC [] binds to an allosteric site on the receptor, preventing glutamate-induced signaling without directly competing for the glutamate binding site.
Physical and Chemical Properties Analysis
  • Lipophilicity: Modifications with alkyl or aryl groups can increase lipophilicity, potentially enhancing cell membrane permeability and blood-brain barrier penetration. [, , , , , , , , , , ]
  • Solubility: Incorporating polar groups, such as hydroxyl or carboxyl groups, can improve water solubility, which is crucial for drug formulation and bioavailability. [, , ]
  • Stability: The stability of these compounds under various conditions, such as pH and temperature, is a critical consideration for their development as therapeutic agents. []
Applications
  • Neurological Disorders:
    • Schizophrenia: GlyT1 inhibitors, like those synthesized in [, ], hold potential for treating schizophrenia by modulating glutamatergic neurotransmission.
    • Parkinson's Disease: mGlu5 antagonists, such as MTEP, have shown promise in reducing L-DOPA-induced dyskinesia, a common side effect of Parkinson's disease treatment. []
  • Addiction: mGlu5 antagonists like MTEP have demonstrated efficacy in preclinical models of addiction by reducing drug-seeking behavior and relapse. [, ]
  • Pain Management: Compounds like the NOP agonist AT-312 [] offer potential as analgesics by acting on the nociceptin/orphanin FQ opioid receptor system.
  • Gastroesophageal Reflux Disease: Acid pump antagonists, such as PF-03716556, represent potential therapeutic agents for managing gastric acid secretion in conditions like GERD. []
  • Cancer: The selective anaplastic lymphoma kinase (ALK) inhibitor LDK378 [] represents a promising strategy for treating ALK-positive cancers.
Future Directions
  • Further exploration of SAR: Continued exploration of structure-activity relationships is crucial for optimizing potency, selectivity, and pharmacokinetic properties of new derivatives. [, ]
  • Development of isoform-selective compounds: Designing compounds with enhanced selectivity for specific receptor isoforms or enzyme subtypes could lead to improved efficacy and reduced side effects. [, ]
  • Clinical development of promising candidates: Advancing promising candidates from preclinical studies to clinical trials is essential to translate their therapeutic potential into clinical practice. [, ]

(R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205)

Compound Description: CPI-1205 is a potent and selective inhibitor of histone methyltransferase EZH2, currently in Phase I clinical trials for B-cell lymphoma. It exhibits robust antitumor effects in a Karpas-422 xenograft model. []

Relevance: CPI-1205 contains a piperidin-4-yl moiety within a larger, complex structure. This structural similarity connects it to the target compound, 2-Methyl-3-(piperidin-4-yl)pyridine, which also features a piperidin-4-yl group. The difference lies in the substitution and fusion of the pyridine ring in the target compound to form a more complex heterocyclic system in CPI-1205. []

1-(1-[4-[1-(2-Methyl-1-oxidopyridin-3-ylmethyl)piperidin-4-yloxy]-2- methoxybenzoyl]piperidin-4-yl)-1,4-dihydrobenz[d][1,3]oxazin-2-one (L-372,662)

Compound Description: L-372,662 is a potent oxytocin antagonist with improved pharmacokinetics and excellent oral bioavailability compared to its predecessor, L-371,257. It demonstrates high selectivity for human oxytocin receptors over human arginine vasopressin receptors. []

Relevance: L-372,662 is structurally related to 2-Methyl-3-(piperidin-4-yl)pyridine through the shared presence of a 2-methylpyridin-3-ylmethylpiperidin-4-yl unit. This shared fragment suggests a possible starting point or intermediate in the synthetic pathway of L-372,662 and highlights the potential of the core structure found in 2-Methyl-3-(piperidin-4-yl)pyridine for developing pharmaceutical compounds. []

Relevance: While SB-235753 does not directly incorporate the 2-methyl-3-pyridyl core of the target compound, it shares the common structural element of a piperidin-4-yl group. This emphasizes the relevance of piperidine derivatives, including 2-Methyl-3-(piperidin-4-yl)pyridine, as building blocks in medicinal chemistry and potential targets for CNS-related drug discovery. []

4-Benzoylpiperidine derivatives

Compound Description: This series of compounds was developed as potential GlyT1 inhibitors for schizophrenia treatment, inspired by the pyridine ring in RG1678. Optimization efforts focused on enhancing blood-brain barrier penetration. []

Relevance: 4-Benzoylpiperidine derivatives and 2-Methyl-3-(piperidin-4-yl)pyridine share a critical structural element: the piperidin-4-yl moiety. This shared scaffold suggests that modifications to this core structure, particularly around the aryl group attached to the piperidine nitrogen, can influence activity against different targets, including GlyT1 and potentially receptors influenced by 2-Methyl-3-(piperidin-4-yl)pyridine. []

3-(Piperidin-4-yl)benzo[d]isoxazole derivatives

Compound Description: This class of compounds emerged as potential GlyT1 inhibitors with improved blood-brain barrier penetration compared to the initial 4-benzoylpiperidine leads. They also exhibit good selectivity over various receptors, including GlyT2, D1, D2, D3, 5-HT1A, and 5-HT2A. []

Relevance: Both 3-(piperidin-4-yl)benzo[d]isoxazole derivatives and 2-Methyl-3-(piperidin-4-yl)pyridine contain a piperidin-4-yl group as a key pharmacophore. This shared feature indicates the importance of this structural motif in mediating biological activity and suggests that modifications around this core, like those observed in the 3-(piperidin-4-yl)benzo[d]isoxazole series, can lead to compounds targeting different biological pathways. []

3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-pyridine (MTEP)

Compound Description: MTEP is a potent and selective mGlu5 receptor antagonist, showing efficacy in reducing ethanol self-administration in rat models. It influences the expression of glutamate receptor subunits in the brain and regulates olfactory glutamatergic systems. [, , , ]

Relevance: Although MTEP shares a pyridine ring with 2-Methyl-3-(piperidin-4-yl)pyridine, it lacks the piperidine moiety present in the target compound. This structural difference highlights that while both compounds contain pyridine, their respective substituents dictate their specific pharmacological activities, with MTEP targeting mGlu5 receptors and 2-Methyl-3-(piperidin-4-yl)pyridine potentially influencing other biological targets. [, , , ]

Properties

CAS Number

1256787-95-7

Product Name

2-Methyl-3-(piperidin-4-yl)pyridine

IUPAC Name

2-methyl-3-piperidin-4-ylpyridine

Molecular Formula

C11H16N2

Molecular Weight

176.26

InChI

InChI=1S/C11H16N2/c1-9-11(3-2-6-13-9)10-4-7-12-8-5-10/h2-3,6,10,12H,4-5,7-8H2,1H3

InChI Key

AVCICBQKZSWBOU-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=N1)C2CCNCC2

Canonical SMILES

CC1=C(C=CC=N1)C2CCNCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.